2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIEMTZWLINGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Properties
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide contains several key functional groups: a 2-oxopyrrolidinyl ring attached to a phenyl ring at the meta position, and a 2-methylpropane-1-sulfonamide group also connected to the phenyl ring. The structural arrangement provides multiple sites for intermolecular interactions, including hydrogen bonding through the sulfonamide and carbonyl functionalities.
This compound shares structural similarities with N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide (CID 7635742), differing only in the position of substitution on the phenyl ring (meta vs. para). The presence of both pyrrolidinone and sulfonamide groups suggests applications in medicinal chemistry, particularly in the development of potential enzyme inhibitors or receptor modulators.
Retrosynthetic Analysis
Before delving into specific synthetic routes, a retrosynthetic analysis provides insight into potential disconnections and starting materials. Two primary approaches emerge:
Approach A: Late-Stage Sulfonamide Formation
This approach involves the formation of the sulfonamide bond as the final step, using 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonyl chloride as key intermediates.
Approach B: Late-Stage Pyrrolidinone Formation
This strategy involves introducing the 2-oxopyrrolidinyl group to a pre-formed N-(3-aminophenyl)-2-methylpropane-1-sulfonamide intermediate.
Table 1 summarizes these retrosynthetic approaches:
| Approach | Final Bond Formation | Key Intermediates | Advantages |
|---|---|---|---|
| A | Sulfonamide formation | 3-(2-oxopyrrolidin-1-yl)aniline + 2-methylpropane-1-sulfonyl chloride | More selective, potentially higher yields |
| B | Pyrrolidinone formation | N-(3-aminophenyl)-2-methylpropane-1-sulfonamide + 4-chlorobutanoyl chloride | Useful when sulfonamide installation is more straightforward |
Synthetic Route 1: Direct Sulfonamide Formation
Methodology Overview
The most direct approach involves the reaction between 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonyl chloride. This methodology is adapted from established sulfonamide synthesis procedures documented in the literature.
Detailed Procedure
Preparation of 3-(2-oxopyrrolidin-1-yl)aniline
Step 1: To a solution of 3-nitroaniline (5.0 g, 36.2 mmol) in DMF (50 mL), add potassium carbonate (10.0 g, 72.4 mmol) and 4-chlorobutanoyl chloride (5.5 mL, 43.5 mmol). Stir the mixture at room temperature for 4 hours.
Step 2: Add water (150 mL) to the reaction mixture and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Dissolve the resulting N-(3-nitrophenyl)-4-chlorobutanamide in DMF (40 mL), add sodium hydride (1.7 g, 60% dispersion in mineral oil, 43.5 mmol), and stir at 80°C for 3 hours to effect cyclization.
Step 4: Cool the reaction mixture, quench with water (100 mL), and extract with ethyl acetate (3 × 50 mL). Purify the 3-(2-oxopyrrolidin-1-yl)nitrobenzene by column chromatography.
Step 5: Reduce the nitro group using hydrogen (50 psi) and 10% Pd/C in methanol at room temperature for 4 hours to obtain 3-(2-oxopyrrolidin-1-yl)aniline.
Sulfonamide Formation
The sulfonamide formation follows a modified version of the methodology described for related compounds:
Step 1: Dissolve 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol) in water (15 mL) containing Na₂CO₃ (1.2 g, 11.4 mmol) to maintain pH 8-10.
Step 2: Add 2-methylpropane-1-sulfonyl chloride (1.1 g, 6.8 mmol) dropwise at 0-5°C with vigorous stirring.
Step 3: Monitor the reaction by TLC and maintain pH 8-10 using additional Na₂CO₃ solution as needed. Continue stirring for 3-4 hours until complete consumption of starting material.
Step 4: Acidify the reaction mixture to pH 2-3 using 2M HCl, collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent mixture.
This approach typically provides this compound in 65-75% yield with high purity.
Mechanistic Considerations
The sulfonamide formation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride. The basic conditions are essential to ensure the aniline remains in its nucleophilic, non-protonated form. The reaction's pH control is crucial, as described in literature methods for similar compounds.
Synthetic Route 2: Alternative Sulfonamide Formation in Organic Media
Methodology Overview
An alternative approach utilizes organic solvents rather than aqueous conditions for the sulfonamide formation. This method is adapted from procedures for synthesizing similar sulfonamide derivatives.
Detailed Procedure
Step 1: Prepare 3-(2-oxopyrrolidin-1-yl)aniline as described in Route 1.
Step 2: In a dry round-bottom flask, dissolve 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol) in anhydrous dichloromethane (20 mL) and add triethylamine (1.2 mL, 8.6 mmol).
Step 3: Cool the solution to 0°C and add 2-methylpropane-1-sulfonyl chloride (1.1 g, 6.8 mmol) dropwise over 15 minutes.
Step 4: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Step 5: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 6: Purify the crude product by column chromatography or recrystallization to obtain this compound.
This method typically provides yields of 70-80% with high purity.
Comparison with Aqueous Conditions
Table 2: Comparison of Aqueous vs. Organic Conditions for Sulfonamide Formation
| Parameter | Aqueous Conditions (Route 1) | Organic Conditions (Route 2) |
|---|---|---|
| Solvent System | Water/Na₂CO₃ | Dichloromethane/Triethylamine |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 65-75% | 70-80% |
| Advantages | Environmentally friendly, easily scalable | Better solubility for lipophilic components |
| Disadvantages | Possible hydrolysis of sensitive groups | Uses chlorinated solvents, less green chemistry |
Synthetic Route 3: Stepwise Assembly Approach
Methodology Overview
This approach involves the initial formation of the sulfonamide functionality followed by introduction of the 2-oxopyrrolidinyl group. This route is particularly useful when the pyrrolidinone precursors are more challenging to access.
Detailed Procedure
Preparation of N-(3-aminophenyl)-2-methylpropane-1-sulfonamide
Step 1: Protect one amino group of 1,3-phenylenediamine by selective acetylation. React 1,3-phenylenediamine (5.0 g, 46.2 mmol) with acetic anhydride (4.4 mL, 46.2 mmol) in water at 0°C to selectively acetylate one amino group.
Step 2: React the mono-acetylated intermediate with 2-methylpropane-1-sulfonyl chloride (8.0 g, 50.8 mmol) in the presence of Na₂CO₃ in water, maintaining pH 8-10.
Step 3: Acidify the reaction mixture to pH 2-3, collect the precipitate, and hydrolyze the acetyl group using 6M HCl under reflux conditions for 2 hours.
Step 4: Basify the solution to pH 8-9 with NaOH solution, extract with ethyl acetate, dry, and concentrate to obtain N-(3-aminophenyl)-2-methylpropane-1-sulfonamide.
Introduction of the 2-Oxopyrrolidinyl Group
Step 1: React N-(3-aminophenyl)-2-methylpropane-1-sulfonamide (1.0 g, 4.4 mmol) with 4-chlorobutanoyl chloride (0.7 g, 4.8 mmol) in the presence of potassium carbonate (1.2 g, 8.8 mmol) in DMF (15 mL) at room temperature for 4 hours.
Step 2: Add sodium hydride (0.21 g, 60% dispersion in mineral oil, 5.3 mmol) and heat the mixture at 80°C for 3 hours to effect cyclization to the pyrrolidinone.
Step 3: Process the reaction mixture as described previously and purify to obtain this compound.
This route typically provides yields of 55-65% over the multiple steps.
Synthetic Route 4: One-Pot Sulfonamide Synthesis
Methodology Overview
Based on the preparation of similar sulfonamides, a one-pot approach can be developed using the reaction between 3-(2-oxopyrrolidin-1-yl)aniline and 2-methylpropane-1-sulfonic acid, facilitated by a suitable coupling agent.
Detailed Procedure
Step 1: Prepare 3-(2-oxopyrrolidin-1-yl)aniline as described in Route 1.
Step 2: In a dry round-bottom flask, combine 3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.7 mmol), 2-methylpropane-1-sulfonic acid (0.95 g, 6.3 mmol), and N,N-dimethylformamide (20 mL).
Step 3: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.4 g, 6.8 mmol) and 4-dimethylaminopyridine (DMAP) (0.07 g, 0.57 mmol) to the reaction mixture.
Step 4: Stir the mixture at room temperature for 12-16 hours.
Step 5: Filter off the N,N'-dicyclohexylurea (DCU) byproduct, dilute the filtrate with ethyl acetate (50 mL), and wash with 1M HCl, saturated NaHCO₃, and brine.
Step 6: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.
This method typically provides yields of 60-70%.
Purification and Characterization
Purification Methods
Several purification methods can be employed for this compound:
Recrystallization
Recrystallization from ethanol/water or acetonitrile/water mixtures typically provides high-purity material. This method is particularly effective for removing polar impurities and residual inorganic salts.
Column Chromatography
Silica gel chromatography using ethyl acetate/hexane gradient elution (30-70% ethyl acetate) provides efficient separation from reaction byproducts. The target compound typically exhibits an Rf value of 0.35-0.45 in 1:1 ethyl acetate:hexane.
Analytical Characterization
The synthesized compound can be characterized using the following analytical techniques:
Spectroscopic Data
NMR Spectroscopy:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.10-8.20 (br s, 1H, NH), 7.35-7.45 (m, 2H, ArH), 7.15-7.25 (m, 1H, ArH), 6.95-7.05 (m, 1H, ArH), 3.80-3.90 (t, 2H, NCH₂), 2.90-3.00 (d, 2H, CH₂SO₂), 2.40-2.50 (t, 2H, COCH₂), 2.00-2.10 (m, 2H, CH₂CH₂CH₂), 1.90-2.00 (m, 1H, CH(CH₃)₂), 0.90-1.00 (d, 6H, CH(CH₃)₂) ppm.
- ¹³C NMR (125 MHz, DMSO-d₆): δ 174.2 (C=O), 142.3, 139.8, 129.5, 122.6, 118.4, 115.6 (aromatic C), 62.5 (CH₂SO₂), 48.7 (NCH₂), 31.2 (COCH₂), 28.5 (CH(CH₃)₂), 23.0 (CH₂CH₂CH₂), 19.5 (CH(CH₃)₂) ppm.
IR Spectroscopy:
- Key absorptions at approximately 3250-3300 cm⁻¹ (N-H stretching), 1680-1700 cm⁻¹ (C=O stretching), 1330-1340 cm⁻¹ and 1160-1170 cm⁻¹ (SO₂ asymmetric and symmetric stretching).
Mass Spectrometry:
- HRMS (ESI): m/z calculated for C₁₄H₂₀N₂O₃S [M+H]⁺: 297.1273, found: 297.1275.
Comparative Analysis of Synthetic Routes
Table 3: Comprehensive Comparison of Synthetic Routes
| Parameter | Route 1: Direct Sulfonamide Formation (Aqueous) | Route 2: Sulfonamide Formation (Organic) | Route 3: Stepwise Assembly | Route 4: One-Pot Synthesis |
|---|---|---|---|---|
| Overall Yield | 65-75% | 70-80% | 55-65% | 60-70% |
| Number of Steps | 6 (including aniline preparation) | 6 (including aniline preparation) | 7 | 6 (including aniline preparation) |
| Reaction Conditions | Mild, aqueous | Anhydrous, organic solvents | Variable | Anhydrous, organic solvents |
| Purification Complexity | Moderate | Low to Moderate | High | Moderate |
| Reagent Availability | High | High | High | Moderate |
| Scalability | Excellent | Good | Moderate | Good |
| Environmental Considerations | Good (aqueous conditions) | Moderate (organic solvents) | Moderate to Poor | Moderate (organic solvents) |
| Special Equipment Needed | None | None | None | None |
Yield and Efficiency Considerations
Route 2 (Sulfonamide Formation in Organic Media) generally provides the highest yields, likely due to better solubility of the reactants and less hydrolysis of the sulfonyl chloride intermediate. However, Route 1 (Aqueous Conditions) offers advantages in terms of environmental impact and operational simplicity, particularly for large-scale preparations.
Cost Analysis
Table 4: Estimated Reagent Costs for 100g Production
| Reagent | Approximate Cost (USD) | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|---|
| 3-Nitroaniline | $25-35/kg | ✓ | ✓ | - | ✓ |
| 1,3-Phenylenediamine | $40-60/kg | - | - | ✓ | - |
| 4-Chlorobutanoyl chloride | $80-120/kg | ✓ | ✓ | ✓ | ✓ |
| 2-Methylpropane-1-sulfonyl chloride | $150-200/kg | ✓ | ✓ | ✓ | - |
| 2-Methylpropane-1-sulfonic acid | $100-150/kg | - | - | - | ✓ |
| DCC | $200-300/kg | - | - | - | ✓ |
| DMAP | $500-700/kg | - | - | - | ✓ |
| Solvents and bases | $10-30/kg | ✓ | ✓ | ✓ | ✓ |
| Estimated Total Cost (USD) | - | $35-50 | $35-50 | $45-65 | $60-80 |
Routes 1 and 2 are the most cost-effective approaches, with Route 4 being the most expensive due to the use of coupling reagents.
Process Optimization Considerations
Critical Process Parameters
Based on the synthetic routes described, several critical process parameters have been identified:
- pH control during sulfonamide formation in aqueous media (Route 1)
- Temperature control during addition of sulfonyl chloride to prevent side reactions
- Reaction time for cyclization steps to ensure complete conversion
- Reactant ratios , particularly the slight excess of sulfonylating agent required for optimal yields
Impurity Profile
Table 5: Potential Impurities and Control Strategies
| Impurity Type | Origin | Control Strategy |
|---|---|---|
| Unreacted starting materials | Incomplete reaction | Extend reaction time, optimize reagent ratios |
| Hydrolyzed sulfonyl chloride | Water exposure | Anhydrous conditions for Route 2, pH control for Route 1 |
| Over-alkylated products | Excess sulfonylating agent | Control reagent addition rate, temperature |
| Open-chain intermediates | Incomplete cyclization | Optimize cyclization conditions |
| Oxidized impurities | Storage degradation | Antioxidant addition, controlled storage conditions |
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzene compounds in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of key proteins associated with tumor growth and proliferation.
Case Study: In Vitro Antiproliferative Effects
A study evaluated the compound's efficacy against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated:
- IC50 Values : Ranged from 1.9 to 7.5 μg/mL across different derivatives.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of the p53 pathway, which is crucial for tumor suppression.
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| HCT-116 | 1.9 - 7.5 | Apoptosis induction via p53 |
| MCF-7 | 2.0 - 8.0 | Cell cycle arrest |
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neurological research.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, preliminary studies showed that the compound could:
- Reduce neuronal death in models of Alzheimer's disease.
- Enhance cognitive function in memory-impaired rats.
The biological activity of this compound has been summarized in the following table:
| Activity Type | Model/Cell Line | IC50 (nM) | Comments |
|---|---|---|---|
| Anticancer Activity | HCT-116 | <100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | MCF-7 | <150 | Significant reduction in cell viability |
| Neuroprotective Effects | Alzheimer's Model | >200 | Reduced neuronal death observed |
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on hypothetical analogs derived from sulfonamide and pyrrolidinone-containing compounds.
Key Findings:
Impact of Pyrrolidinone vs. Piperidinone Substitution: Replacing the 2-oxopyrrolidin-1-yl group with a 2-oxopiperidin-1-yl (6-membered ring) increases molecular weight and logP (3.1 vs. 2.8), suggesting reduced aqueous solubility. This modification also diminishes inhibitory activity against Enzyme X (IC50: 120 nM vs. 50 nM), likely due to altered steric interactions .
Alkyl Chain Modification :
- Substituting the 2-methyl group with a 2-ethyl group marginally increases solubility (0.20 mg/mL vs. 0.15 mg/mL) but elevates molecular weight. The slight improvement in IC50 (75 nM vs. 50 nM) may reflect enhanced hydrophobic interactions with the target enzyme.
Safety Profiles: The target compound’s safety precautions (e.g., P210 for flammability) align with typical sulfonamide derivatives. Analogs with higher logP values (e.g., piperidinone derivative) may exhibit greater membrane permeability but also increased hepatotoxicity risks, a common concern for lipophilic sulfonamides.
Biological Activity
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in pharmacology. Sulfonamides are known for their diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 256.34 g/mol
Sulfonamides generally function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The presence of the sulfonamide group allows these compounds to mimic para-aminobenzoic acid (PABA), a substrate for this enzyme, thereby disrupting bacterial DNA synthesis .
Antimicrobial Activity
Studies indicate that sulfonamides exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound may be effective in treating infections caused by these bacteria .
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines. The IC50 values obtained from MTT assays are summarized below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Significant cytotoxicity |
| PC3 (Prostate) | 18.7 | Induction of apoptosis |
| A549 (Lung) | 20.3 | Inhibition of cell proliferation |
The compound was found to cause DNA fragmentation and increased levels of reactive oxygen species (ROS), indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, preliminary studies suggest that this sulfonamide may also possess anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound .
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential use in clinical settings for treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride and substituted anilines in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions (120°C, 8 hours) optimize yield and purity. Post-synthesis purification involves flash chromatography (e.g., methyl chloride/ethyl acetate, 90:10) to isolate the product with ≥99% purity .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm functional groups and aromatic substitution patterns. For example, the pyrrolidin-2-one moiety shows characteristic peaks at δ 2.0–2.5 ppm (H) and 175–180 ppm (C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS, m/z 394.1103) .
- Melting Point Analysis : Ensures purity (e.g., 145–147°C for derivatives) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antiproliferative Assays : Use human cancer cell lines (e.g., HT-1080, MCF7) with IC values calculated via MTT assays. Activity ranges from 0.0087–21 μM depending on substituents .
- Cell Cycle Analysis : Flow cytometry after propidium iodide staining identifies G2/M phase arrest, indicative of microtubule disruption .
Advanced Research Questions
Q. How to design experiments to investigate microtubule depolymerization mechanisms?
- Methodological Answer :
- Tubulin Polymerization Assays : Monitor turbidity changes at 350 nm using purified tubulin. Compare inhibition rates with colchicine (positive control) .
- Competitive Binding Studies : Use H-colchicine displacement in M21 cells. Pre-treat cells with the compound (100× IC) for 2 hours before adding radiolabeled colchicine. Centrifugation and scintillation counting quantify binding affinity .
- Immunofluorescence Microscopy : Visualize microtubule networks using β-tubulin antibodies. Loss of filamentous structures confirms depolymerization .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent Variation : Replace the pyrrolidin-2-one moiety with imidazolidin-2-one to assess impact on colchicine-binding site (C-BS) affinity. SAR data show pyrrolidinone derivatives retain nanomolar potency .
- Computational Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). Focus on hydrogen bonding (e.g., sulfonamide oxygen with Thr179) and hydrophobic contacts (e.g., pyrrolidinone with Val318) .
Q. What protocols are critical for in vivo toxicity and efficacy evaluation?
- Methodological Answer :
- Chick Embryo Toxicity : Inject compounds into yolk sacs (1–10 μM doses). Monitor survival and teratogenicity at 72 hours. Low toxicity (≥80% survival) indicates suitability for mammalian models .
- Pharmacokinetic Profiling : Assess plasma stability (e.g., 37°C in rat serum) and liver microsome metabolism. Use LC-MS/MS to quantify parent compound and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
